tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate
Description
tert-Butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate is a chiral, enamine-containing ester with a pyridine backbone functionalized at the 3-position with a phenylmethoxy group. The (Z)-configuration of the enamine group introduces stereochemical specificity, which is critical for interactions in biological or catalytic systems.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)24-18(22)10-17(20)15-9-16(12-21-11-15)23-13-14-7-5-4-6-8-14/h4-12H,13,20H2,1-3H3/b17-10- |
InChI Key |
DGUFJEJCBWPIDT-YVLHZVERSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C(/C1=CC(=CN=C1)OCC2=CC=CC=C2)\N |
Canonical SMILES |
CC(C)(C)OC(=O)C=C(C1=CC(=CN=C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via an etherification reaction using phenylmethanol and a suitable base.
Formation of the Amino Acid Derivative: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
tert-Butyl Prop-2-enoate Derivatives
A key analogue is tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate, synthesized via nucleophilic addition of ethoxyethanol derivatives to tert-butyl prop-2-enoate . Unlike the target compound, this derivative lacks the pyridine ring and amino group but shares the tert-butyl ester’s steric shielding. The absence of aromatic and amino functionalities reduces hydrogen-bonding capacity, impacting solubility and reactivity.
Pyridine-Based Esters
The compound 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (from ) shares a pyridine-like backbone but incorporates a tert-butyldimethylsilyl (TBS) protecting group instead of phenylmethoxy. The TBS group offers enhanced lipophilicity compared to the polar phenylmethoxy substituent in the target compound, which may influence pharmacokinetic properties in drug design contexts.
Functional Group Analysis
Hydrogen-Bonding and Crystallographic Behavior
Bernstein et al. () emphasize that such directional interactions dictate molecular aggregation patterns. Comparatively, the hydroxyethoxy derivative () relies on weaker hydrogen bonds (e.g., C–H···O), resulting in less predictable crystallization behavior .
Research Findings and Limitations
- Lumping Strategy Relevance : Compounds with shared tert-butyl ester groups but divergent substituents (e.g., phenylmethoxy vs. TBS) are often "lumped" in computational models due to similar steric profiles, though their electronic properties differ significantly .
- Data Gaps : Direct experimental data (e.g., melting points, solubility) for the target compound are absent in the provided evidence. Comparative analyses rely on structural extrapolation and analogous reaction pathways.
Biological Activity
tert-butyl (Z)-3-amino-3-(5-phenylmethoxypyridin-3-yl)prop-2-enoate, also known by its CAS number 1423135-27-6, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C₁₉H₂₄N₂O₃, with a molecular weight of 328.41 g/mol. The compound features a tert-butyl group, an amino group, and a pyridine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₃ |
| Molecular Weight | 328.41 g/mol |
| CAS Number | 1423135-27-6 |
Antitumor Activity
Research indicates that compounds with similar structures have shown promising antitumor activity. Specifically, derivatives of pyridine and amino acids are often investigated for their ability to inhibit cancer cell proliferation. The mechanism typically involves the modulation of signaling pathways related to cell growth and apoptosis.
The proposed mechanism of action for this compound includes:
- Inhibition of mTOR Pathway : Similar compounds have been linked to the inhibition of the mechanistic target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth and metabolism.
- Interaction with Receptors : The amino group may facilitate binding to specific receptors involved in cellular signaling processes.
- Induction of Apoptosis : By modulating key signaling pathways, this compound may promote apoptosis in cancer cells.
Case Studies
- Study on Antitumor Effects : A study conducted on structurally similar compounds demonstrated significant inhibition of tumor growth in xenograft models. The results suggested that these compounds could serve as potential leads for developing new anticancer agents.
- Mechanistic Insights : Another investigation into the biological activity revealed that these compounds could induce apoptosis through the activation of caspases, which are essential for programmed cell death.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological properties. Key findings include:
- Enhanced Solubility : Modifications to the chemical structure improved solubility in physiological conditions, which is critical for bioavailability.
- Selectivity Towards Cancer Cells : Some derivatives exhibited selective cytotoxicity toward cancer cells while sparing normal cells, indicating their potential for targeted therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
